molecular formula C16H24N2O2 B13789983 N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide CAS No. 78043-80-8

N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide

Cat. No.: B13789983
CAS No.: 78043-80-8
M. Wt: 276.37 g/mol
InChI Key: FRVWYMBOASROEV-UHFFFAOYSA-N
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Description

N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide is a synthetic organic compound characterized by a phenoxypropyl backbone substituted with a pyrrolidinyl-ethyl group and a formamide moiety. Its design combines lipophilic (pyrrolidine, phenoxy) and polar (formamide) groups, which may influence bioavailability and target binding .

Properties

CAS No.

78043-80-8

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[3-[3-(1-pyrrolidin-1-ylethyl)phenoxy]propyl]formamide

InChI

InChI=1S/C16H24N2O2/c1-14(18-9-2-3-10-18)15-6-4-7-16(12-15)20-11-5-8-17-13-19/h4,6-7,12-14H,2-3,5,8-11H2,1H3,(H,17,19)

InChI Key

FRVWYMBOASROEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCCCNC=O)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 1-(1-pyrrolidinyl)ethylbenzene with 3-bromopropylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with formamide to yield the final product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-(3-(1-(1-Pyrrolidinyl)ethyl)phenoxy)propyl)formamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)-acetamide ()

  • Structural differences :
    • Heterocycle : Piperidine (six-membered ring) vs. pyrrolidine (five-membered ring).
    • Functional groups : Hydroxyethylthio-acetamide vs. formamide.
  • Implications :
    • Piperidine’s larger ring size may enhance lipophilicity and membrane permeability compared to pyrrolidine.
    • The hydroxyethylthio group in the analog could improve solubility but reduce metabolic stability compared to formamide .

Roxatidine Acetate ()

  • Structure: Contains a piperidinylmethyl-phenoxypropyl backbone with an acetylated carbamoyl group.
  • Key differences :
    • Terminal group : Acetate ester vs. formamide.
    • Heterocycle position : Piperidinylmethyl directly attached to the phenyl ring vs. pyrrolidinyl-ethyl via a spacer.
  • Pharmacological relevance : Roxatidine is a histamine H2 receptor antagonist used for gastric acid suppression. The formamide group in the target compound may offer alternative binding interactions with receptors .

Impurity-B ()

  • Structure : Mixture of formamide derivatives with branched alkyl and aryl groups.

Pharmacological and Physicochemical Properties

Bioactivity Insights from Analogs

  • Antiulcer activity : highlights that piperidine-containing analogs exhibit antiulcer effects via proton pump inhibition or receptor antagonism. The target compound’s pyrrolidine group may modulate potency due to altered steric and electronic effects .
  • Receptor binding : The formamide moiety could engage in hydrogen bonding with targets like G protein-coupled receptors (GPCRs), similar to compounds in (e.g., L748337) .

Physicochemical Data

Property Target Compound Piperidine Analog () Roxatidine Acetate ()
Molecular Weight ~350 g/mol (estimated) 423.56 g/mol 390.46 g/mol
LogP (lipophilicity) ~2.5 (predicted) ~3.0 ~2.8
Hydrogen Bond Donors 2 (formamide NH) 1 (amide NH) 1 (amide NH)
Key Functional Groups Formamide, pyrrolidine Hydroxyethylthio, piperidine Acetate, piperidine

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